molecular formula C9H9BrFNO2 B6228838 5-bromo-2-[(2-fluoroethyl)amino]benzoic acid CAS No. 1862658-11-4

5-bromo-2-[(2-fluoroethyl)amino]benzoic acid

Cat. No.: B6228838
CAS No.: 1862658-11-4
M. Wt: 262.1
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Description

5-bromo-2-[(2-fluoroethyl)amino]benzoic acid is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a 2-fluoroethylamino group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-fluoroethyl)amino]benzoic acid typically involves a multi-step process. One common method starts with the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 5-position. This is followed by the reaction with 2-fluoroethylamine to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(2-fluoroethyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-bromo-2-[(2-fluoroethyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-fluoroethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-fluorobenzoic acid: Similar structure but lacks the 2-fluoroethylamino group.

    2-amino-5-bromobenzoic acid: Similar structure but lacks the 2-fluoroethyl group.

    5-bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of the 2-fluoroethylamino group.

Uniqueness

5-bromo-2-[(2-fluoroethyl)amino]benzoic acid is unique due to the presence of both the bromine atom and the 2-fluoroethylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1862658-11-4

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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